molecular formula C15H11BrN2O2 B3320945 Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1286753-90-9

Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B3320945
CAS No.: 1286753-90-9
M. Wt: 331.16 g/mol
InChI Key: BKGBIPRQGVMMKN-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4 and a benzyl carbamate group at position 1. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis and cross-coupling reactions. The bromine at position 4 serves as a reactive site for functionalization via transition metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), while the benzyl carbamate acts as a protective group for the pyrrole nitrogen, enabling selective deprotection under hydrogenolysis conditions .

Properties

IUPAC Name

benzyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-13-6-8-17-14-12(13)7-9-18(14)15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGBIPRQGVMMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C(C=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148122
Record name 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-bromo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286753-90-9
Record name 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-bromo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286753-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-bromo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridines, amines, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula MW Substituents Key Features
This compound Not explicitly provided C₁₄H₁₀BrN₂O₂ ~333.15 Br (C4), benzyl carbamate (N1) Benzyl group enables hydrogenolytic deprotection; bromine supports cross-coupling
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1228014-35-4 C₁₂H₁₃BrN₂O₂ 297.15 Br (C4), tert-butyl carbamate (N1) Acid-labile protecting group; suitable for mild deprotection
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 C₉H₇BrN₂O₂ 271.07 Br (C4), methyl ester (C3) Ester group facilitates hydrolysis to carboxylic acid for further derivatization
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1000340-36-2 C₈H₅BrN₂O₂ 241.04 Br (C4), carboxylic acid (C3) Direct functionalization via amide coupling or decarboxylation
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Multiple synonyms C₁₄H₁₁BrN₂O₂S 357.22 Br (C4), tosyl (N1) Tosyl group enhances stability; requires strong bases/acid for deprotection
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1234616-82-0 C₉H₇ClN₂O₂ 226.62 Cl (C4), methyl ester (C3) Chlorine offers lower reactivity in cross-coupling compared to bromine

Research Findings and Data

Stability and Handling

  • The benzyl carbamate derivative exhibits stability under neutral and basic conditions but is sensitive to hydrogenolysis. In contrast, tosyl-protected analogs require anhydrous storage to prevent hydrolysis .

Biological Activity

Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H10BrN2O2
  • CAS Number : 1286753-90-9

The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 4-position and a benzyl ester group at the carboxylate position. This unique structure contributes to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific kinases and its antiparasitic properties.

Antiparasitic Activity

In a study examining related compounds, it was found that modifications to the pyrrole structure significantly influenced antiparasitic activity. The compound demonstrated promising efficacy against certain parasites, with effective concentrations (EC50) reported in the low micromolar range. For instance, derivatives with similar structures exhibited EC50 values ranging from 0.025 μM to 0.577 μM for different parasitic targets .

Kinase Inhibition

Research has indicated that this compound acts as an inhibitor of SGK-1 kinase. This kinase is implicated in various cellular processes, including cell survival and proliferation. The inhibition of SGK-1 by this compound suggests potential applications in cancer therapy and other diseases where SGK-1 plays a critical role .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound's structural features allow it to bind effectively to the ATP-binding site of SGK-1 kinase, thereby inhibiting its activity.
  • Antiparasitic Mechanism : The mechanism by which this compound exerts antiparasitic effects may involve disruption of metabolic pathways critical for parasite survival.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Study ADemonstrated EC50 values for antiparasitic activity ranging from 0.025 μM to 0.577 μM for various derivatives.
Study BIdentified the compound as a potent SGK-1 kinase inhibitor with implications for cancer treatment.
Study CExplored structural modifications that enhance biological activity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reactant of Route 2
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Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

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